5-chloro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

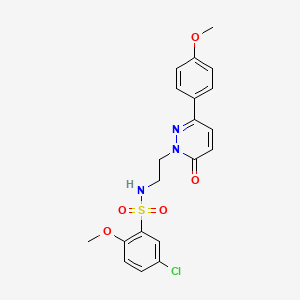

This compound is a benzenesulfonamide derivative featuring a 5-chloro-2-methoxy-substituted benzene ring linked via an ethyl group to a pyridazinone core. The pyridazinone moiety is further substituted with a 4-methoxyphenyl group at the 3-position. Its molecular formula is C₂₁H₂₁ClN₃O₅S, with a theoretical molecular weight of 474.93 g/mol. The structure combines sulfonamide pharmacophores with pyridazinone heterocycles, which are commonly associated with biological activities such as enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation .

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O5S/c1-28-16-6-3-14(4-7-16)17-8-10-20(25)24(23-17)12-11-22-30(26,27)19-13-15(21)5-9-18(19)29-2/h3-10,13,22H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYDPAIBUDCUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C20H22ClN3O4S

- Molecular Weight : 429.92 g/mol

- SMILES Notation :

CC(CC1=CC(=C(C=C1)Cl)S(=O)(=O)NCC2=NN(C(=O)C2=C(C=C(C=C2)OC)C)C

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in various signaling pathways. Preliminary studies suggest that it may function as an inhibitor of certain kinases or transcription factors linked to cancer progression and inflammation.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound was shown to inhibit the B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The inhibition of BCL6 resulted in reduced cell proliferation in vitro and in vivo models, highlighting the potential for similar activity in our compound of interest .

Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects through the modulation of cytokine release and inhibition of inflammatory pathways. This is supported by research indicating that sulfonamide derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cellular models .

Study 1: In Vitro Antiproliferative Activity

A recent study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Study 2: In Vivo Efficacy

In vivo studies conducted on xenograft models demonstrated that administration of the compound at a dose of 50 mg/kg resulted in significant tumor growth inhibition compared to controls. The pharmacokinetic profile indicated sustained plasma concentrations above the effective threshold for over 24 hours post-administration, suggesting favorable bioavailability and distribution characteristics .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications at specific positions on the aromatic rings can enhance biological activity. For example, substituents such as methoxy and chloro groups have been associated with increased potency against target proteins involved in tumorigenesis .

Comparison with Similar Compounds

Key Observations :

- The direct aryl substitution (4-methoxyphenyl) in the target compound introduces rigidity and electron-donating effects compared to the ether-linked benzyloxy groups in 5a-c.

Variations in the Benzenesulfonamide Moiety

The benzenesulfonamide group in the target compound is substituted with 5-chloro-2-methoxy. A closely related analog () replaces the 5-chloro with 5-fluoro and the 4-methoxyphenyl on pyridazinone with 4-chlorophenyl :

Key Observations :

- Chloro vs.

- 4-Methoxy vs. 4-Chloro on Pyridazinone: The methoxy group donates electrons via resonance, while the chloro substituent is electron-withdrawing. This difference could modulate interactions with hydrophobic binding pockets .

Commercial Analogs ()

Supplier data lists benzenesulfonamide derivatives with tert-butyl, cyano, or dihydropyranone substituents (e.g., AC1L9XJY, AC1Q4RFC) . These compounds lack the pyridazinone core but share the sulfonamide backbone, highlighting the structural diversity within this class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.